Regioisomeric Differentiation: 8-Bromo-5-nitroquinoline vs. 5-Bromo-8-nitroquinoline Reactivity Comparison
The regioisomer 5-bromo-8-nitroquinoline (CAS 176967-80-9) exhibits distinct physicochemical and reactivity properties compared to 8-bromo-5-nitroquinoline, rendering them non-interchangeable in synthetic workflows [1]. The target compound possesses the bromine at C8, enabling participation in C8-selective palladium-catalyzed borylation reactions, whereas the 5-bromo isomer lacks this C8-halogen handle for analogous transformations [2].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | Br at C8; NO2 at C5; XLogP3 = 3.1 |
| Comparator Or Baseline | 5-Bromo-8-nitroquinoline (CAS 176967-80-9): Br at C5; NO2 at C8; XLogP3 = 2.7 |
| Quantified Difference | XLogP3 difference = 0.4 log units (3.1 vs. 2.7); positional difference in bromine location alters reactivity profile |
| Conditions | Calculated physicochemical parameters; synthetic accessibility via C8-borylation documented in literature |
Why This Matters
Lipophilicity difference of 0.4 log units can significantly impact compound partitioning and membrane permeability in biological assays, while positional isomerism determines available synthetic diversification routes.
- [1] Kuujia Database. Comparison: 8-Bromo-5-nitroquinoline (CAS 139366-35-1) vs. 5-Bromo-8-nitroquinoline (CAS 176967-80-9). XLogP3 and Structural Data Comparison. View Source
- [2] Zhang Y, Gao JJ, Li W, Lee H, Lu BZ, Senanayake CH. Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. J Org Chem. 2011;76(15):6394-400. View Source
